1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenoxy and fluorophenyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the chlorophenoxyethanol intermediate: This step involves the reaction of 4-chlorophenol with ethylene oxide under basic conditions to form 2-(4-chlorophenoxy)ethanol.
Synthesis of the fluorophenylpiperazine intermediate: This involves the reaction of 4-fluoroaniline with piperazine in the presence of a suitable catalyst.
Coupling of intermediates: The final step involves the reaction of the chlorophenoxyethanol intermediate with the fluorophenylpiperazine intermediate under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 1-(2-(4-Fluorophenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Uniqueness
1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is unique due to the presence of both chlorophenoxy and fluorophenyl groups, which confer distinct chemical and biological properties. This combination can result in enhanced reactivity and specificity in various applications compared to similar compounds.
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClFN2O3.2ClH/c22-17-1-7-21(8-2-17)28-14-13-27-16-20(26)15-24-9-11-25(12-10-24)19-5-3-18(23)4-6-19;;/h1-8,20,26H,9-16H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVUXIJYMKARSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCCOC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl3FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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